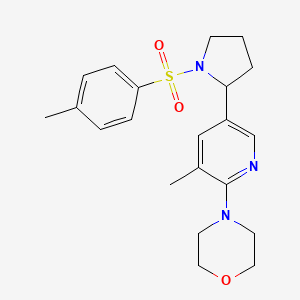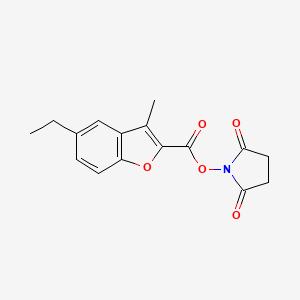
5-Phenyloxazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyloxazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyloxazol-2-amine hydrochloride typically involves the reaction of 2-hydroxyacetophenone with cyanamide in the presence of ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt. The detailed steps are as follows :
Step 1: Dissolve 2-hydroxyacetophenone (1.0 g, 7.4 mmol) in ethanol (20 mL).
Step 2: Add cyanamide (400 mg, 9.4 mmol) to the solution and heat under reflux overnight under a nitrogen atmosphere.
Step 3: Pour the reaction mixture into aqueous 6N HCl (40 mL) and wash with ethyl acetate.
Step 4: Make the aqueous layer alkaline with aqueous NaOH and extract three times with ethyl acetate.
Step 5: Dry the combined organic phase over Na2SO4 and concentrate in vacuo to obtain 5-Phenyloxazol-2-amine.
Step 6: Treat the product with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyloxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.
Scientific Research Applications
5-Phenyloxazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyloxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyloxazole: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Amino-5-phenyloxazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-(4-Fluorophenyl)-N-phenyloxazol-2-amine: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
5-Phenyloxazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-phenyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-9-11-6-8(12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChI Key |
GGFFBXYUKPDMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)
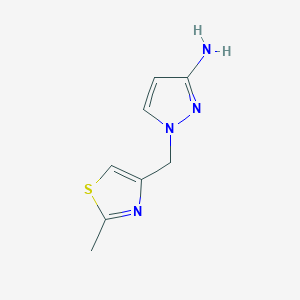
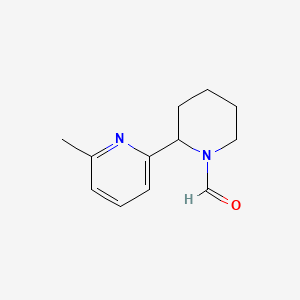
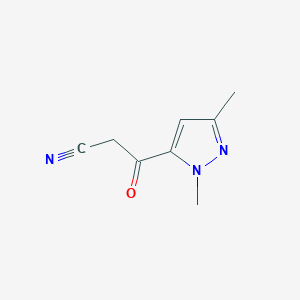
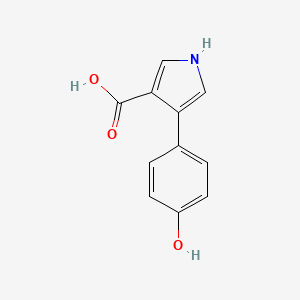
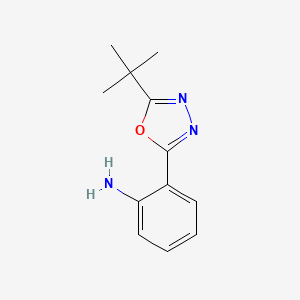
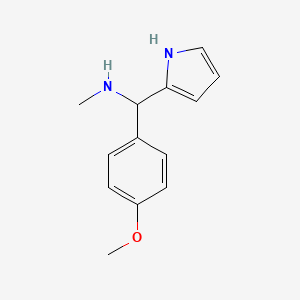
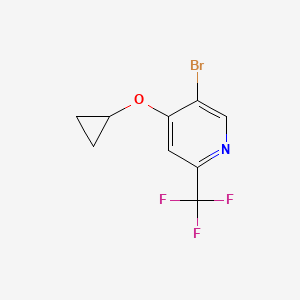
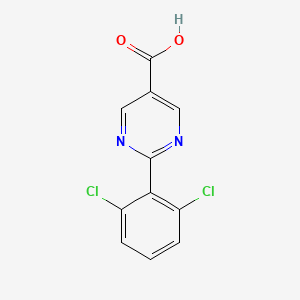
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
